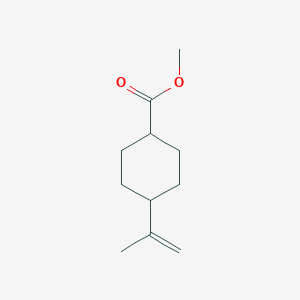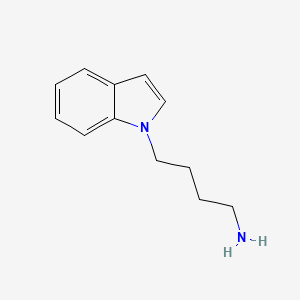
13-Methylpentadecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Methylpentadecan-1-amine is an organic compound belonging to the class of amines It is characterized by a long carbon chain with a methyl group attached to the 13th carbon and an amine group at the terminal position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylpentadecan-1-amine typically involves the alkylation of ammonia or primary amines with long-chain alkyl halides. One common method is the reaction of 13-methylpentadecyl bromide with ammonia under controlled conditions to yield the desired amine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes where the reactants are fed into a reactor and the product is continuously extracted. This method ensures a high yield and purity of the compound. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur where the amine group is replaced by other functional groups. For example, reacting with alkyl halides can form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Quaternary ammonium salts.
Aplicaciones Científicas De Investigación
13-Methylpentadecan-1-amine has a wide range of applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell signaling and membrane structure due to its amphiphilic nature.
Medicine: Investigated for potential therapeutic uses, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism by which 13-Methylpentadecan-1-amine exerts its effects involves its interaction with cellular membranes and proteins. The amine group can form hydrogen bonds with various biomolecules, altering their structure and function. Additionally, the long hydrophobic carbon chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can influence cellular processes such as signal transduction and ion transport.
Similar Compounds:
Pentadecan-1-amine: Lacks the methyl group at the 13th position, making it less hydrophobic.
13-Methylhexadecan-1-amine: Has an additional carbon in the chain, altering its physical properties and reactivity.
N-benzyl-N-methylpentadecan-1-amine: Contains a benzyl group, significantly changing its chemical behavior and applications.
Uniqueness: this compound is unique due to its specific structure, which combines a long hydrophobic chain with a polar amine group. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.
Propiedades
| 132915-82-3 | |
Fórmula molecular |
C16H35N |
Peso molecular |
241.46 g/mol |
Nombre IUPAC |
13-methylpentadecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16H,3-15,17H2,1-2H3 |
Clave InChI |
LDGMDTRJMPKGQS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


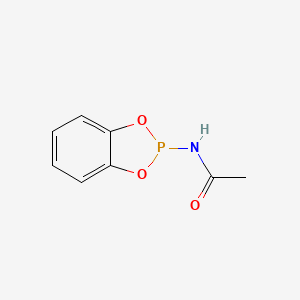
![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

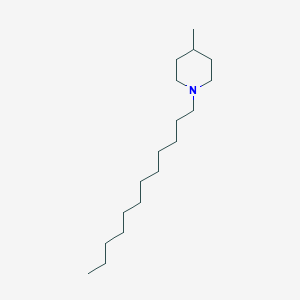
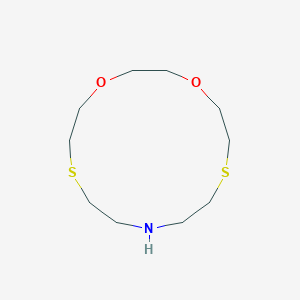
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
